molecular formula C4HBr2FN2 B1446543 2,4-Dibromo-5-fluoropyrimidine CAS No. 1372096-33-7

2,4-Dibromo-5-fluoropyrimidine

Cat. No. B1446543
CAS RN: 1372096-33-7
M. Wt: 255.87 g/mol
InChI Key: VFKFQQXANPBQCV-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoropyrimidine is a chemical compound with the molecular formula C4HBr2FN2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-fluoropyrimidine consists of a pyrimidine ring which is a six-membered heterocyclic ring with two nitrogen atoms. The ring is substituted at the 2nd and 4th positions with bromine atoms and at the 5th position with a fluorine atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dibromo-5-fluoropyrimidine are not detailed in the search results, related compounds like 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions .


Physical And Chemical Properties Analysis

2,4-Dibromo-5-fluoropyrimidine is a solid substance. It has a molecular weight of 255.87 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmacogenetics and Drug Metabolism

Pharmacogenetics plays a crucial role in understanding the metabolism and efficacy of fluoropyrimidine drugs. For instance, the metabolism of fluoropyrimidines, such as 5-fluorouracil (5-FU), involves several key enzymes, including dihydropyrimidine dehydrogenase (DPD), which breaks down 5-FU and its prodrugs. Genetic variations in DPD can significantly influence the outcome and toxicity profile of 5-FU-based treatments, highlighting the importance of personalized medicine approaches in chemotherapy regimens. The review by Del Re et al. (2017) emphasizes the clinical significance of testing for DPD polymorphisms to prevent severe drug toxicities in patients undergoing fluoropyrimidine-based therapy (Del Re et al., 2017).

Clinical Applications and Efficacy

Fluoropyrimidines, including those derived from intermediates like 2,4-Dibromo-5-fluoropyrimidine, are cornerstone treatments for various solid tumors. The research and development of prodrugs such as capecitabine, UFT, and S-1 have been focused on improving the therapeutic efficacy while minimizing toxicity. These drugs undergo metabolic activation to form active 5-FU in the body, offering a more convenient oral administration route compared to intravenous 5-FU, with a potentially better safety profile. The reviews by Malet-Martino and Martino (2002) and other authors provide comprehensive insights into the development, pharmacology, and clinical applications of these fluoropyrimidine prodrugs in cancer treatment (Malet-Martino & Martino, 2002).

Safety And Hazards

2,4-Dibromo-5-fluoropyrimidine is considered hazardous. It can cause harm if swallowed, inhaled, or if it comes in contact with skin. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dibromo-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKFQQXANPBQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-fluoropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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